molecular formula C24H21N5O4S B11284823 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11284823
M. Wt: 475.5 g/mol
InChI Key: NWHMYYZQBNBFDG-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pteridine core, and a dimethylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with methylene chloride under basic conditions.

    Synthesis of the Pteridine Core: The pteridine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Attachment of the Benzodioxole Moiety: The benzodioxole moiety is then attached to the pteridine core via a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group by reacting the intermediate with 3,5-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pteridine core, potentially leading to the formation of dihydropteridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the pteridine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the pteridine core can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety, pteridine core, and dimethylphenylacetamide group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21N5O4S/c1-14-7-15(2)9-17(8-14)27-20(30)12-34-24-28-22-21(25-5-6-26-22)23(31)29(24)11-16-3-4-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,27,30)

InChI Key

NWHMYYZQBNBFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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